Product packaging for 3-Methyl-1-(oxolan-2-yl)butan-2-one(Cat. No.:CAS No. 1182964-39-1)

3-Methyl-1-(oxolan-2-yl)butan-2-one

Cat. No.: B2683086
CAS No.: 1182964-39-1
M. Wt: 156.225
InChI Key: YCMDQIOSDZRHLZ-UHFFFAOYSA-N
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Description

Contextualization within Ketone and Tetrahydrofuran (B95107) Chemistry

3-Methyl-1-(oxolan-2-yl)butan-2-one is a fascinating molecule that resides at the intersection of ketone and tetrahydrofuran chemistry. Ketones are a fundamental class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. The chemistry of ketones is rich and varied, encompassing reactions such as nucleophilic addition, enolate formation, and various condensations. The presence of a chiral center at the 3-position of the butanone chain in this compound introduces an element of stereochemistry, making it a valuable substrate in asymmetric synthesis. The synthesis of chiral α-functionalized ketones is a significant focus in organic chemistry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. cas.cnacs.org

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a common structural motif in a vast array of natural products and pharmaceuticals. The synthesis of substituted tetrahydrofurans is a well-established area of research, with numerous methods developed for their construction. researchgate.netnih.gov The oxolane (another name for tetrahydrofuran) moiety in this compound is connected to the ketone at the α-position, creating a β-keto ether linkage. The basicity of the oxygen atom in the THF ring can influence the reactivity of the molecule, and the ring's conformation can impact the stereochemical outcome of reactions at the adjacent chiral center. chemicalpapers.com

Rationale for Academic Investigation of the Compound

The academic investigation of this compound is driven by several key factors. The combination of a chiral ketone and a tetrahydrofuran ring within a single, relatively small molecule makes it an attractive target for several reasons:

Stereochemical Studies: The presence of at least one stereocenter allows for the investigation of stereoselective reactions. Research in this area aims to control the formation of specific stereoisomers, which is crucial in the synthesis of pharmaceuticals where different enantiomers or diastereomers can have vastly different biological activities.

Methodology Development: The synthesis of this compound presents a challenge in forming the carbon-carbon bond between the ketone and the tetrahydrofuran ring. Developing efficient and stereocontrolled methods for its synthesis can contribute to the broader toolkit of synthetic organic chemists.

Building Block for Complex Molecules: Substituted ketones and tetrahydrofurans are common fragments in a variety of natural products with interesting biological properties. This compound could serve as a valuable chiral building block for the total synthesis of more complex and medicinally relevant molecules.

Probing Reaction Mechanisms: The interaction between the ketone and tetrahydrofuran functionalities can be studied to understand intramolecular effects on reactivity and selectivity. For example, the oxygen of the THF ring could act as an internal Lewis base, influencing the enolization of the ketone or coordinating to reagents.

Overview of Research Scope and Methodologies

The research scope for a compound like this compound would typically encompass its synthesis, characterization, and exploration of its reactivity. The methodologies employed would be standard for modern organic chemistry research:

Synthesis: The synthesis would likely involve the coupling of a tetrahydrofuran-containing nucleophile or electrophile with a suitable ketone precursor. This could involve, for instance, the alkylation of the enolate of 3-methyl-2-butanone (B44728) with a 2-halomethyltetrahydrofuran or the reaction of a Grignard reagent derived from a 2-halomethyltetrahydrofuran with an appropriate acyl chloride.

Purification and Isolation: Following the synthesis, the compound would be purified using techniques such as column chromatography to isolate it from starting materials and byproducts.

Spectroscopic Characterization: The structure and purity of the synthesized compound would be confirmed using a suite of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to elucidate the connectivity of the atoms and the stereochemistry of the molecule. acs.org

Infrared (IR) Spectroscopy: This technique would be used to identify the presence of key functional groups, particularly the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the ether. chemicalpapers.com

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and elemental composition of the compound.

Reactivity Studies: Once synthesized and characterized, the compound could be subjected to various reactions to probe its reactivity. This might include reductions of the ketone, reactions at the α-carbon, or transformations involving the tetrahydrofuran ring.

Due to the limited specific literature on this compound, the following table presents typical and predicted spectroscopic data based on analogous structures found in the chemical literature.

Spectroscopic DataPredicted/Typical Values
¹H NMR (CDCl₃, ppm) δ 4.0-3.7 (m, 3H, -OCH₂- and -OCH-), 2.7-2.5 (m, 1H, -CH(CH₃)₂), 2.5-2.3 (m, 2H, -CH₂-CO-), 1.9-1.6 (m, 4H, -CH₂-CH₂- in THF), 1.1 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, ppm) δ 212-210 (C=O), 77-75 (-OCH-), 68-66 (-OCH₂-), 50-48 (-CH₂-CO-), 42-40 (-CH(CH₃)₂), 30-28 (-CH₂- in THF), 26-24 (-CH₂- in THF), 18-16 (-CH₃)
IR (neat, cm⁻¹) 2960-2850 (C-H stretch), 1715 (C=O stretch), 1100 (C-O-C stretch)
Mass Spec (HRMS) Calculated for C₉H₁₆O₂ [M+H]⁺, with the found value being very close to the theoretical mass.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B2683086 3-Methyl-1-(oxolan-2-yl)butan-2-one CAS No. 1182964-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(oxolan-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)9(10)6-8-4-3-5-11-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMDQIOSDZRHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Stereochemical Analysis

Elucidation of Molecular Connectivity and Isomerism

3-Methyl-1-(oxolan-2-yl)butan-2-one possesses a molecular formula of C9H16O2. uni.lu Its structure consists of a butanone chain substituted with a methyl group at the third carbon and an oxolane (tetrahydrofuran) ring attached to the first carbon.

The molecule contains two chiral centers, which are stereocenters that give rise to stereoisomerism. These are located at:

C-3 of the butanone chain: The carbon atom bonded to the methyl group, the isopropyl group, the carbonyl group, and a methylene (B1212753) group.

C-2 of the oxolane ring: The carbon atom of the oxolane ring to which the butanone chain is attached.

The presence of two chiral centers means that this compound can exist as a maximum of 2^2 = 4 stereoisomers. These stereoisomers are pairs of enantiomers and diastereomers.

The five-membered oxolane ring is not planar and typically adopts non-planar conformations to relieve ring strain. The most common conformations for a tetrahydrofuran (B95107) ring are the envelope (or twist) conformations. In these conformations, one or two atoms are out of the plane of the other atoms in the ring. The specific preferred conformation for this compound would depend on the steric and electronic effects of the substituent at the C-2 position.

The butanone chain has a degree of conformational flexibility due to rotation around its single bonds. The spatial arrangement of the isopropyl group and the oxolane moiety relative to the carbonyl group will be influenced by steric hindrance and dipole-dipole interactions.

Spectroscopic and Spectrometric Approaches for Structural Characterization

Spectroscopic techniques are crucial for the unambiguous determination of the structure of this compound.

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. Based on known data for similar structures, the predicted chemical shifts (δ) in ppm relative to a standard reference are outlined below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH3 (isopropyl)~1.1Doublet~7
CH (isopropyl)~2.6Septet~7
CH2 (next to C=O)~2.7Multiplet
CH (on oxolane ring, C-2)~4.0Multiplet
CH2 (on oxolane ring, C-5)~3.7-3.9Multiplet
CH2 (on oxolane ring, C-3 & C-4)~1.8-2.0Multiplet

Data is predicted based on analogous structures. chemicalbook.com

The coupling patterns (multiplicity and coupling constants) would provide information about the connectivity of the protons. For instance, the methyl protons of the isopropyl group would appear as a doublet due to coupling with the adjacent methine proton.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for the carbon atoms of this compound are as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ketone)~210-215
CH (on oxolane ring, C-2)~78-82
CH2 (on oxolane ring, C-5)~67-70
CH2 (next to C=O)~45-50
CH (isopropyl)~40-45
CH2 (on oxolane ring, C-3 & C-4)~25-30
CH3 (isopropyl)~18-22

Data is predicted based on analogous structures. chemicalbook.com

The downfield chemical shift of the carbonyl carbon is characteristic of a ketone. The carbons of the oxolane ring attached to the oxygen atom also show characteristic downfield shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. Key expected correlations would include the coupling between the methine proton of the isopropyl group and the two methyl protons. Additionally, couplings would be observed among the protons of the oxolane ring and the methylene bridge connecting it to the ketone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. google.com The HMQC or HSQC spectrum would show a cross-peak for each carbon atom that has attached protons, confirming the C-H framework of the molecule. For instance, the carbonyl carbon would be absent from this spectrum as it bears no protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. researchgate.net Expected key HMBC correlations would include:

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the carbonyl carbon.

Correlations from the methylene protons adjacent to the ketone to the carbonyl carbon and to the carbons of the oxolane ring.

Correlations from the protons on the oxolane ring to neighboring carbons within the ring and to the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, which helps in determining the stereochemistry and preferred conformation of the molecule. researchgate.net For this compound, NOESY could reveal spatial proximities between the protons of the oxolane ring and the protons of the butyl chain, providing information about the rotational orientation around the C-C bond connecting these two moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its ketone and ether functionalities.

C=O (Ketone) Stretch: A strong, sharp absorption band is anticipated in the region of 1715-1725 cm⁻¹. This is characteristic of the carbonyl group in an aliphatic ketone. For comparison, 3-Methyl-2-butanone (B44728), a structurally similar ketone, shows a strong C=O stretch in this region. chemicalbook.com

C-O-C (Ether) Stretch: The oxolane (tetrahydrofuran) ring contains an ether linkage. This will give rise to a characteristic C-O-C stretching vibration, typically observed as a strong band in the 1070-1150 cm⁻¹ region.

C-H (Alkyl) Stretches: Absorption bands corresponding to the stretching vibrations of C-H bonds in the methyl, methylene, and methine groups are expected in the range of 2850-3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. nih.govscispace.com For this compound, the molecular formula is C₉H₁₆O₂. This corresponds to a monoisotopic mass of 156.11504 Da. uni.lu The high precision of HRMS allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented to produce a series of daughter ions. The resulting fragmentation pattern provides detailed structural information. rsc.orgnih.gov For this compound, predictable fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of the isopropyl group or the oxolan-2-ylmethyl group, leading to the formation of characteristic fragment ions.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene.

Fragmentation of the Oxolane Ring: The tetrahydrofuran ring can undergo ring-opening and subsequent fragmentation, leading to characteristic losses.

Analysis of the mass-to-charge ratios (m/z) of these fragments helps to piece together the structure of the original molecule.

Ion Mobility Spectrometry (IMS) for Predicted Collision Cross Section

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. uva.nlnih.gov The collision cross section (CCS) is a key parameter derived from IMS and represents the effective area of the ion as it travels through a buffer gas. Predicted CCS values can be calculated for different adducts of a molecule. uni.lu These values can aid in the identification of the compound in complex mixtures, especially when analyzing isomers. d-nb.infomdpi.com

Below is a table of predicted CCS values for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺157.12232136.6
[M+Na]⁺179.10426141.7
[M-H]⁻155.10776140.1
[M+NH₄]⁺174.14886157.8
[M+K]⁺195.07820142.6
[M+H-H₂O]⁺139.11230131.6
[M+HCOO]⁻201.11324156.7
[M+CH₃COO]⁻215.12889177.0
[M+Na-2H]⁻177.08971139.0
[M]⁺156.11449135.8
[M]⁻156.11559135.8

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Material is Available)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. researchgate.net This technique can precisely measure bond lengths, bond angles, and stereochemical relationships. As of the current literature survey, there are no publicly available reports of the single-crystal X-ray structure of this compound. Therefore, definitive solid-state structural data for this compound is not available at this time.

Synthetic Pathways and Methodologies for 3 Methyl 1 Oxolan 2 Yl Butan 2 One

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis of 3-methyl-1-(oxolan-2-yl)butan-2-one (I) reveals several potential disconnections. The most logical disconnection is at the C1-C2 bond, which simplifies the molecule into two key synthons: an oxolane-containing fragment and an isopropyl ketone fragment. This leads to precursors such as an activated derivative of 2-(chloromethyl)oxolane and the enolate of 3-methyl-2-butanone (B44728). Another viable disconnection is at the C2-C3 bond, suggesting a coupling between a 1-(oxolan-2-yl)ethanone enolate and an isopropyl halide.

A plausible retrosynthetic pathway is outlined below:

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic analysis of this compound.

Strategies for Carbon-Carbon Bond Formation

The formation of the carbon skeleton of this compound is a critical step in its synthesis. Various methods for carbon-carbon bond formation can be employed, each with its own advantages and limitations.

Enolate Chemistry and Alkylation Reactions

Enolate chemistry provides a powerful and versatile tool for the formation of the C-C bond in the target molecule. bham.ac.uk The α-protons of ketones are acidic and can be removed by a strong base to form an enolate, which is a potent nucleophile. bham.ac.uk

The alkylation of an enolate derived from 3-methyl-2-butanone with a suitable electrophile containing the oxolane moiety is a primary strategy. The choice of base is crucial to ensure complete and regioselective enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred to prevent side reactions. bham.ac.uklibguides.com The reaction proceeds via an SN2 mechanism, necessitating a good leaving group on the oxolane-containing electrophile, such as a halide or a tosylate. libretexts.orgumn.edu

Alternatively, the acetoacetic ester synthesis offers another route. libretexts.org This method involves the alkylation of the enolate of ethyl acetoacetate (B1235776) with an appropriate oxolane-containing halide, followed by hydrolysis and decarboxylation to yield the target ketone.

Reactants Base Electrophile Product Key Considerations
3-Methyl-2-butanoneLDA2-(Bromomethyl)oxolaneThis compoundRegioselectivity of enolate formation.
Ethyl acetoacetateNaOEt2-(Chloromethyl)oxolaneEthyl 2-(oxolan-2-ylmethyl)-3-oxobutanoateSubsequent hydrolysis and decarboxylation required. libretexts.org
Methyl phenylacetateLDAMethyl iodideMethyl (±)-2-phenylpropanoateExample of enolate alkylation. umn.edu

Table 1: Examples of Enolate Alkylation Reactions

Organometallic Reagent Application (e.g., Grignard, Organolithium, Organocopper)

Organometallic reagents are indispensable in organic synthesis for creating carbon-carbon bonds. fluorochem.co.ukuni-muenchen.describd.com Grignard and organolithium reagents, in particular, are highly effective nucleophiles that can react with a variety of electrophiles. libretexts.org

In the context of synthesizing this compound, an organometallic approach could involve the reaction of an organometallic reagent derived from an oxolane-containing halide with an appropriate acyl chloride or ester. For instance, (oxolan-2-ylmethyl)magnesium bromide could be reacted with isobutyryl chloride.

Organocopper reagents, or cuprates, are also valuable for their ability to undergo conjugate addition reactions and for their generally higher selectivity compared to Grignard or organolithium reagents. fluorochem.co.uk

Organometallic Reagent Electrophile Product Type Key Features
Grignard Reagent (R-MgX)Aldehydes, Ketones, EstersAlcoholsHighly reactive nucleophiles. libretexts.org
Organolithium Reagent (R-Li)Aldehydes, Ketones, EstersAlcoholsSimilar reactivity to Grignard reagents. libretexts.org
Organocopper Reagent (R₂CuLi)Acyl Halides, α,β-Unsaturated KetonesKetonesSofter nucleophiles, useful for selective transformations. fluorochem.co.uk

Table 2: Applications of Organometallic Reagents

Catalytic Approaches (e.g., Transition Metal Catalysis for Coupling Reactions)

Transition metal-catalyzed cross-coupling reactions represent a modern and powerful method for C-C bond formation. Catalysts based on palladium, nickel, or copper can facilitate the coupling of organometallic reagents with organic halides. aablocks.com

For the synthesis of this compound, a Negishi coupling could be employed, for example, by coupling an organozinc reagent derived from 2-(bromomethyl)oxolane with isobutyryl chloride in the presence of a palladium catalyst. Another possibility is a Suzuki coupling involving an organoboron compound. These methods often offer high yields and functional group tolerance.

The "borrowing hydrogen" methodology, often utilizing manganese or other transition metal pincer complexes, presents an atom-economical pathway for C-N and C-C bond formation. nih.gov While more commonly applied to amine synthesis, variations of this methodology could potentially be adapted for the synthesis of ketones.

Introduction and Manipulation of the Oxolane Ring System

The tetrahydrofuran (B95107) (oxolane) ring is a common structural motif in many natural products. gla.ac.uk Its synthesis can be achieved through various cyclization strategies.

Formation of the Tetrahydrofuran (Oxolane) Ring from Precursors

The formation of the oxolane ring is a key aspect of the synthesis of this compound. Several methods are available for the construction of this heterocyclic system.

One common approach involves the intramolecular cyclization of a diol or a halo-alcohol. For instance, treatment of a 1,4-diol with an acid catalyst can lead to the formation of the tetrahydrofuran ring via an SN2 reaction.

Another powerful method is the oxidative cyclization of a homoallylic alcohol. For example, treatment of a 5-hydroxy-1-alkene with an oxidizing agent and a catalyst can yield the corresponding tetrahydrofuran derivative. gla.ac.uk Cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols has been shown to produce trans-disubstituted tetrahydrofuran rings with excellent yield and selectivity. nih.gov

Furthermore, intramolecular alkoxycarbonylation of hydroxyalkenes catalyzed by palladium complexes provides a stereoselective route to tetrahydrofuran rings. acs.org

Starting Material Reagents/Catalyst Product Key Features
1,4-DiolAcid CatalystTetrahydrofuranIntramolecular Williamson ether synthesis.
5-Hydroxy-1-alkeneO₂, Cobalt ComplexSubstituted TetrahydrofuranOxidative cyclization, good for trans selectivity. gla.ac.uk
Bishomoallylic alcoholVO(acac)₂, Acetic Acid2,5-trans-TetrahydrofuranStereospecific epoxidation followed by cyclization. gla.ac.uk
HydroxyalkenePd Catalyst, COSubstituted TetrahydrofuranIntramolecular alkoxycarbonylation. acs.org
DiazoketoneCu(acac)₂trans-2,5-dialkyl tetrahydrofuran-3-onesIntramolecular tandem carbenoid insertion and ylide rearrangement. gla.ac.uk

Table 3: Methods for Tetrahydrofuran Ring Formation

Functional Group Interconversions and Protective Group Strategies

The assembly of this compound necessitates careful management of functional groups to ensure chemoselectivity. wikipedia.org Protective groups are indispensable tools in this context, preventing unwanted side reactions at sensitive moieties like carbonyls or alcohols during C-C bond formation or other transformations. numberanalytics.com

Protecting Group Strategies:

Carbonyl Protection: The ketone functional group in the target molecule is susceptible to attack by nucleophiles. If the synthetic strategy involves a nucleophilic addition or an organometallic reaction where the ketone could interfere, it must be protected. chemistryabc.com A common strategy is the conversion of the ketone into a cyclic acetal (B89532) or ketal using a diol like ethylene (B1197577) glycol under acidic conditions. numberanalytics.com These groups are stable to a wide range of non-acidic reagents, including Grignard reagents and hydrides, and can be readily removed with aqueous acid. wikipedia.org

Alcohol Protection: If a synthetic route proceeds via an alcohol intermediate that is later oxidized to the final ketone, the hydroxyl group may require protection. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently used due to their ease of installation and selective removal using fluoride (B91410) sources (e.g., TBAF) or acid. wikipedia.org

Functional Group Interconversions:

A key transformation in many potential syntheses is the conversion of other functional groups into the final ketone.

Oxidation of a Secondary Alcohol: A very common and reliable method is the oxidation of the corresponding secondary alcohol, 3-methyl-1-(oxolan-2-yl)butan-2-ol. A wide array of reagents can accomplish this, including Swern oxidation, Dess-Martin periodinane (DMP), or chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reaction with an Ester or Carboxylic Acid Derivative: An organometallic reagent, such as an isopropyllithium (B161069) or isopropyl Grignard reagent, can react with an activated carboxylic acid derivative like an N,O-dimethylhydroxamide (a Weinreb amide) of (oxolan-2-yl)acetic acid. This method is highly effective for ketone synthesis as the initial tetrahedral intermediate is stable until acidic workup, preventing over-addition.

From an Aldehyde: An aldehyde precursor, (oxolan-2-yl)acetaldehyde, could be reacted with an isopropyl organometallic reagent, followed by oxidation of the resulting secondary alcohol.

Stereoselective Synthesis of this compound

Achieving the desired stereochemistry requires a dedicated asymmetric strategy, which can be implemented through chiral auxiliaries, asymmetric catalysis, or enzymatic methods.

Chiral Auxiliary Approaches

A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction. wikipedia.org For the synthesis of this compound, an auxiliary could be attached to the acyl fragment. A well-established example is the use of Evans oxazolidinone auxiliaries. researchgate.netorgsyn.org

A plausible sequence is as follows:

Acylation: The chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone, is acylated with isovaleryl chloride (3-methylbutanoyl chloride) to form an N-acyl oxazolidinone.

Enolate Formation and Alkylation: The N-acyl derivative is treated with a base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate. This enolate is then alkylated with a suitable electrophile, such as 2-(bromomethyl)oxolane or 2-(iodomethyl)oxolane. The steric bulk of the auxiliary directs the electrophile to attack from the opposite face, leading to high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the product. This can be achieved by hydrolysis or, more commonly, by reaction with an organometallic reagent (e.g., isopropylmagnesium bromide) or conversion to the methyl ester followed by reaction with the Grignard reagent to yield the desired ketone. The auxiliary can often be recovered and reused. wikipedia.org

Another class of auxiliaries that could be employed includes pseudoephedrine amides, which are known to provide excellent stereocontrol in alkylation reactions, particularly for the formation of quaternary carbon centers. nih.gov

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A potential catalytic strategy could involve the conjugate addition of an organometallic reagent to an α,β-unsaturated precursor. For example, a copper-catalyzed asymmetric 1,4-addition of an isopropyl Grignard reagent to 1-(oxolan-2-yl)but-3-en-2-one could be envisioned. The stereochemical outcome would be controlled by a chiral ligand coordinated to the copper catalyst. Various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been developed for such transformations, achieving high enantioselectivities. The development of methods for the asymmetric synthesis of β,γ-unsaturated ketones provides a strong precedent for this type of approach. nih.gov

Alternatively, a catalytic asymmetric aldol (B89426) reaction could be employed. researchgate.net Reaction of a silyl enol ether of 3-methylbutan-2-one with (oxolan-2-yl)acetaldehyde in the presence of a chiral Lewis acid catalyst (e.g., a chiral Ti, Sn, or Cu complex) could furnish the corresponding aldol adduct with high diastereo- and enantioselectivity. Subsequent oxidation would yield the target ketone.

The table below summarizes representative catalytic systems used in analogous C-C bond-forming reactions.

Catalyst/Ligand SystemReaction TypeSubstrate TypeTypical ee (%)
Cu(I)/Chiral Phosphoramidite1,4-Conjugate AdditionEnones>95
Ni(II)/Chiral DiamineEnantioconvergent Cross-CouplingRacemic α-haloketones90-98
Chiral Cinchona Alkaloid DerivativePhase-Transfer Catalysis (Umpolung)Imines and Enones82-91 nih.gov
Chiral N,N'-Dioxide-Gd(III) Complex[3+2] CycloadditionAldehydes and Oxiranesup to 91 rsc.org

Enzymatic Synthesis (If applicable)

Biocatalysis provides powerful and environmentally benign methods for producing enantiopure compounds. cabidigitallibrary.orgmdpi.com Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of this compound, two main enzymatic strategies are plausible:

Kinetic Resolution: A racemic mixture of the corresponding secondary alcohol, 3-methyl-1-(oxolan-2-yl)butan-2-ol, could be resolved using a lipase (B570770) enzyme (e.g., from Candida antarctica, Lipase B). In the presence of an acyl donor (e.g., vinyl acetate), the lipase would selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The resulting ester and unreacted alcohol can be easily separated. Subsequent oxidation of the enantiopure alcohol would yield the desired enantiomer of the target ketone.

Asymmetric Reduction: A prochiral diketone precursor could be selectively reduced. For instance, the synthesis of a precursor like 1-(oxolan-2-yl)-3-methylbutane-2,X-dione could be followed by an asymmetric reduction of one of the ketone functionalities using a ketoreductase (KRED) enzyme. These enzymes, often requiring a cofactor like NADPH or NADH which is regenerated in situ, can deliver hydrides with very high facial selectivity, leading to a chiral hydroxy-ketone. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring reproducibility. For the proposed syntheses of this compound, several parameters would need careful tuning.

Consider a Grignard reaction between an isopropylmagnesium halide and an (oxolan-2-yl)acetic acid derivative (e.g., a Weinreb amide). Key factors for optimization include:

Solvent: Grignard reactions are typically performed in anhydrous ethers like diethyl ether or tetrahydrofuran (THF). numberanalytics.com The choice of solvent can affect the solubility of the reagents and the reactivity of the Grignard reagent.

Temperature: The addition of the Grignard reagent is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and prevent side reactions, such as enolization of the electrophile. numberanalytics.com The reaction may then be allowed to warm to room temperature to ensure completion.

Reagent Stoichiometry: The molar ratio of the Grignard reagent to the electrophile must be carefully controlled. Using a slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess may lead to side products.

Catalyst Loading (for catalytic reactions): In asymmetric catalytic reactions, the catalyst loading is a crucial parameter. It should be minimized for cost-effectiveness while maintaining high yield and enantioselectivity. Optimization studies often screen catalyst loadings from 0.1 mol% to 10 mol%. nih.gov

The following table illustrates the effect of reaction parameters on a hypothetical Grignard reaction, based on general principles and reported data for similar systems.

ParameterVariationPotential OutcomeRationale
Temperature -78 °C vs. 0 °C vs. 25 °CHigher selectivity at lower temperatures. numberanalytics.comReduces the rate of competing side reactions (e.g., enolization, decomposition).
Solvent THF vs. Diethyl Ether vs. TolueneHigher yields in coordinating solvents (THF, Ether). nih.govStabilizes the Grignard reagent (Schlenk equilibrium).
Grignard Reagent 1.1 eq vs. 1.5 eq vs. 2.0 eqIncreased yield up to an optimal point, then potential for more byproducts. nih.govEnsures complete consumption of the limiting reagent; excess can lead to side reactions.
Addition Time 10 min vs. 60 minSlower addition can improve yield and selectivity.Maintains low concentration of the nucleophile, dissipates heat, and minimizes side reactions.

By systematically adjusting these variables, a robust and efficient synthesis for this compound can be developed.

Purity Assessment and Isolation Techniques

The successful synthesis of this compound necessitates robust methods for its isolation from the reaction mixture and the accurate assessment of its purity. A combination of chromatographic and spectroscopic techniques is typically employed to achieve a high degree of purity and to confirm the structural integrity of the final compound.

Isolation Techniques

Initial workup of the reaction mixture often involves quenching the reaction with an aqueous solution, followed by extraction of the crude product into an organic solvent. A common and effective method for the initial purification of ketones from a crude reaction mixture is through the formation of a bisulfite adduct. researchgate.net This involves treating the crude product with a saturated aqueous solution of sodium bisulfite. Aldehydes and sterically unhindered ketones, including many aliphatic ketones, form crystalline bisulfite addition products, which can be filtered off from the soluble impurities. researchgate.net The ketone can then be regenerated from the adduct by treatment with a base.

Following this initial purification, or as an alternative, column chromatography is a standard and highly effective technique for separating the target compound from unreacted starting materials, by-products, and other impurities. The choice of stationary and mobile phases is critical for achieving good separation.

TechniqueStationary PhaseTypical Mobile PhasePrinciple of Separation
Normal-Phase ChromatographySilica (B1680970) Gel (SiO₂)Hexane/Ethyl Acetate mixturesPolarity
Reversed-Phase ChromatographyC18-functionalized SilicaAcetonitrile (B52724)/Water or Methanol/Water mixturesHydrophobicity

For non-aromatic ketones, silica gel is a common choice for the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). researchgate.net The polarity of the solvent mixture is optimized to achieve a retention factor (Rf) that allows for efficient separation.

For compounds that are not amenable to crystallization, distillation can be an effective purification method, particularly if the impurities have significantly different boiling points from the target compound. google.comgoogle.com

Recrystallization is a powerful technique for purifying solid compounds. nerdfighteria.infolibretexts.org If this compound is a solid at room temperature, or if a solid derivative can be formed, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material. scispace.comumass.edu The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. nerdfighteria.info

Purity Assessment

The purity of the isolated this compound is typically assessed using a combination of chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for determining the purity of volatile compounds. e3s-conferences.orgscirp.orgcopernicus.org The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for each component, allowing for their identification. researchgate.netsigmaaldrich.com The presence of a single, sharp peak in the gas chromatogram is a strong indicator of high purity.

ParameterTypical ConditionsInformation Obtained
ColumnCapillary column (e.g., DB-5ms)Separation of volatile components
Carrier GasHelium or HydrogenMobile phase for carrying the sample through the column
Ionization ModeElectron Impact (EI)Fragmentation pattern for structural elucidation
DetectorMass SpectrometerMass-to-charge ratio of fragments

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique for purity assessment, especially for less volatile or thermally labile compounds. scas.co.jp Chiral HPLC, utilizing a chiral stationary phase, can be employed to determine the enantiomeric purity if the synthesis is expected to yield a racemic or enantioenriched product. researchgate.net

Infrared (IR) Spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone, which is typically a strong absorption in the region of 1700-1725 cm-1.

By employing a combination of these isolation and purity assessment techniques, one can obtain and verify the purity of synthesized this compound to a high standard suitable for further research and application.

Chemical Reactivity and Transformation Studies

Reactions of the Butane (B89635) Chain

The butane chain, featuring a ketone at the 2-position, is the most reactive portion of the molecule for synthetic transformations. The presence of acidic α-hydrogens at both the C-1 (methylene) and C-3 (methine) positions allows for the formation of enolates, which are key intermediates in a variety of carbon-carbon bond-forming reactions. libretexts.orglumenlearning.com

Alkylation: The α-alkylation of 3-Methyl-1-(oxolan-2-yl)butan-2-one can be achieved by converting the ketone into its enolate form, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. libretexts.orglibretexts.org Due to the unsymmetrical nature of the ketone, two different enolates can be formed, leading to potential regioselectivity issues.

Kinetic Enolate: Deprotonation at the less sterically hindered C-1 methylene (B1212753) group is favored under kinetic control. chemistrysteps.com These conditions typically involve using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgpressbooks.pub The resulting kinetic enolate will react with an alkyl halide to yield a C-1 alkylated product.

Thermodynamic Enolate: Deprotonation at the more substituted C-3 methine position leads to the more thermodynamically stable enolate, which has a more substituted double bond. chemistrysteps.com Its formation is favored by using a smaller, weaker base (such as sodium hydride or an alkoxide) at higher temperatures, allowing the system to reach equilibrium. chemistrysteps.compressbooks.pub Subsequent reaction with an alkyl halide yields a C-3 alkylated product.

The alkylation reactions are generally most effective with primary alkyl halides; secondary and tertiary halides tend to result in elimination reactions. chemistrysteps.comjove.com

Acylation: Similar to alkylation, C-acylation of the ketone can be performed via its enolate. The enolate can react with acylating agents such as acyl chlorides or esters to form 1,3-dicarbonyl compounds. nih.govucalgary.ca The regioselectivity of the acylation (C-1 vs. C-3) is also governed by the choice of base and reaction conditions used to form the enolate intermediate. nih.govacs.org For example, reacting the ketone's enolate with a non-enolisable ester like diethyl carbonate can introduce a carboxylate group at the α-position, yielding a β-keto ester. ucalgary.ca

Derivatization Strategies for Analog Synthesis

The ketone functionality is a versatile handle for synthesizing a wide array of derivatives, including oximes, amines, and various heterocyclic structures.

Oximes are readily synthesized by the condensation reaction of a ketone with hydroxylamine (B1172632) (NH₂OH). byjus.combyjus.com For this compound, this reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a weak base, such as sodium hydroxide (B78521) or pyridine (B92270), to neutralize the HCl and free the hydroxylamine nucleophile. numberanalytics.comscribd.com The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding oxime. youtube.com This derivative can exist as E/Z stereoisomers.

The conversion of this compound to various amine derivatives is most effectively achieved through reductive amination. wikipedia.orgnumberanalytics.com This one-pot reaction involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com

The degree of substitution on the resulting amine can be controlled by the choice of the nitrogen source:

Primary Amines: Reaction with ammonia (B1221849) (often from a source like ammonium (B1175870) chloride) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the primary amine, 3-methyl-1-(oxolan-2-yl)butan-2-amine. chemistrysteps.comchemistrysteps.com

Secondary and Tertiary Amines: Using a primary amine or a secondary amine in place of ammonia will result in the formation of a secondary or tertiary amine derivative, respectively. libretexts.orgjove.com

Sodium cyanoborohydride is a particularly useful reducing agent as it is selective for the iminium ion over the ketone starting material, preventing the formation of alcohol byproducts. masterorganicchemistry.com

The ketone functionality serves as a key starting point for constructing more complex heterocyclic systems.

Pyridine Synthesis: Substituted pyridines can be synthesized from ketone precursors. oup.com One classical approach is the Hantzsch pyridine synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia. fiveable.me While not a direct route from this compound, the ketone could be first elaborated into a suitable 1,5-dicarbonyl equivalent, which could then be cyclized with an ammonia source to form a fused pyridine ring system. oup.comorganic-chemistry.org More direct methods involve the copper-catalyzed reaction of cyclic ketones with propargylamine (B41283) to give fused pyridines. acs.org

Thiadiazine and Thiadiazole Synthesis: A plausible route to heterocyclic analogs involves the reaction of the ketone with sulfur-nitrogen containing reagents. For instance, condensation of a ketone with thiosemicarbazide (B42300) produces a thiosemicarbazone intermediate. nih.gov This intermediate can then be cyclized in the presence of reagents like thionyl chloride to yield a thiadiazole ring. nih.gov Alternatively, ketones containing active α-hydrogens can react with 4-amino-3-mercapto-s-triazoles in acidified acetic acid to form fused s-triazolo[3,4-b] chemistrysteps.comCurrent time information in Bangalore, IN.wikipedia.orgthiadiazines. thieme-connect.comthieme-connect.com This latter reaction involves an initial S-alkylation followed by an intramolecular cyclization. thieme-connect.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Alkylation Mechanism: The reaction proceeds in two main steps. First, a strong base removes an α-proton to form a resonance-stabilized enolate anion. coconote.app This enolate is an ambident nucleophile, but C-attack is generally favored over O-attack for alkyl halides. jove.comjove.com In the second step, the nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide in a classic SN2 displacement, forming a new carbon-carbon bond. libretexts.org

Oxime Formation Mechanism: The formation of an oxime is a nucleophilic addition-elimination reaction. nih.gov The reaction is typically acid-catalyzed. numberanalytics.com The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral carbinolamine (or hemiaminal) intermediate. youtube.comic.ac.uk This is followed by proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.com

Reductive Amination Mechanism: This reaction also begins with the nucleophilic attack of an amine (or ammonia) on the carbonyl carbon to form a hemiaminal intermediate. rsc.org This intermediate then dehydrates under mildly acidic conditions to form a protonated imine, known as an iminium ion. libretexts.org The iminium ion is a key electrophilic intermediate that is then reduced by a hydride source, such as NaBH₃CN, which delivers a hydride to the carbon of the C=N bond to yield the final amine product. chemistrysteps.comchemistrysteps.com

Thiadiazine Formation Mechanism: In the synthesis of s-triazolo[3,4-b] chemistrysteps.comCurrent time information in Bangalore, IN.wikipedia.orgthiadiazines from a ketone and a 4-amino-3-mercapto-s-triazole, the proposed mechanism involves the ketone reacting to form a non-isolable intermediate via S-alkylation, followed by an intramolecular cyclization through the loss of a water molecule to furnish the final fused heterocyclic system. thieme-connect.com

Table of Mentioned Chemical Compounds

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in describing the electronic environment of a molecule. These calculations help in understanding its stability, reactivity, and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

For many organic molecules, the HOMO is often localized on atoms with lone pairs or pi bonds, which are the most likely sites for electrophilic attack. Conversely, the LUMO is typically found on atoms or bonds that can accept electron density, marking the probable sites for nucleophilic attack. In the case of 3-Methyl-1-(oxolan-2-yl)butan-2-one, the carbonyl group and the oxygen atom of the oxolane ring are expected to significantly influence the FMOs.

A comprehensive FMO analysis for this compound would require specific calculations that are not publicly available. However, for similar ketones and ethers, the HOMO is often associated with the oxygen lone pairs, and the LUMO is centered on the carbonyl carbon.

OrbitalConceptual SignificancePredicted Location on this compound
HOMO Electron-donating capacityLikely localized on the oxygen atoms of the carbonyl and oxolane groups.
LUMO Electron-accepting capacityLikely localized on the antibonding π* orbital of the carbonyl group.
HOMO-LUMO Gap Kinetic stability and reactivityA larger gap suggests higher stability and lower reactivity.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. chemrxiv.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the EPS map would be expected to show a significant negative potential around the carbonyl oxygen due to its high electronegativity and lone pairs. The oxygen atom in the oxolane ring would also exhibit a region of negative potential. Conversely, the carbonyl carbon and the hydrogen atoms would likely show positive potential. researchgate.net This information is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the molecule's behavior in a biological or chemical system. scispace.com

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly due to the single bonds in the butyl chain and the puckering of the oxolane ring, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies to understand the molecule's preferred shapes.

Computational methods can be used to systematically explore the potential energy surface of the molecule, identifying the energy minima that correspond to stable conformers and the transition states that connect them. This analysis is crucial for understanding how the molecule's shape might influence its reactivity and interactions. For instance, studies on similar 3-methyltetrahydro-1,3-oxazines have revealed multiple minima on their potential energy surfaces corresponding to different chair and twist forms. researchgate.net

Molecular Dynamics Simulations (If interactions with specific systems are hypothesized)

While no specific interactions of this compound with biological systems have been hypothesized in publicly available literature, molecular dynamics (MD) simulations would be the method of choice to study such phenomena. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system.

If, for example, this compound were hypothesized to interact with a protein, MD simulations could be used to:

Predict the binding mode and affinity of the molecule to the protein's active site.

Analyze the stability of the protein-ligand complex over time.

Investigate the conformational changes in both the molecule and the protein upon binding.

These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra.

These predictions are highly valuable for:

Structure verification: Comparing the predicted spectrum with an experimental one can help confirm the chemical structure of a synthesized compound.

Signal assignment: Predicted chemical shifts can aid in the assignment of complex experimental spectra.

Understanding substituent effects: The impact of different functional groups on the chemical shifts of nearby nuclei can be systematically studied.

The predicted chemical shifts for this compound would be influenced by the electronegativity of the oxygen atoms and the magnetic anisotropy of the carbonyl group. libretexts.orglibretexts.org

Predicted ¹H NMR Chemical Shift Ranges for Key Protons:

Proton TypePredicted Chemical Shift (ppm)Influencing Factors
-CH₂- adjacent to C=O ~2.2 - 2.7Deshielding by the carbonyl group. youtube.com
-CH- of isobutyl group ~2.5 - 3.0Branched alkyl proton.
-CH₃ of isobutyl group ~0.9 - 1.2Standard alkyl region.
-CH- of oxolane ring (adjacent to O) ~3.5 - 4.5Deshielding by the ether oxygen.
-CH₂- of oxolane ring ~1.5 - 2.5Aliphatic protons in a cyclic system.

Reaction Pathway and Transition State Modeling

Computational chemistry can be used to model the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. This modeling provides detailed insights into the reaction mechanism and allows for the calculation of activation energies, which determine the reaction rate.

For this compound, potential reactions that could be modeled include:

Nucleophilic addition to the carbonyl group: Modeling the attack of a nucleophile on the carbonyl carbon would reveal the geometry of the transition state and the energy barrier for the reaction.

Enolate formation: The abstraction of a proton from the α-carbon could be modeled to understand the stability and reactivity of the resulting enolate.

Ring-opening of the oxolane: Under certain conditions, the ether linkage could be cleaved, and the pathway for this reaction could be computationally explored.

By mapping the energetic landscape of these potential transformations, a deeper understanding of the chemical reactivity of this compound can be achieved.

Analytical Method Development for Detection and Quantification

Chromatographic Techniques

Chromatographic techniques are central to the separation and analysis of 3-methyl-1-(oxolan-2-yl)butan-2-one from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample.

Gas Chromatography (GC) for Volatility Analysis and Separation

Given its likely volatility as a ketone, Gas Chromatography (GC) is a primary technique for the analysis of this compound. researchgate.netoiv.int GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. researchgate.net For the analysis of ketones and other volatile compounds in complex samples like food and beverages, headspace GC is often employed. mdpi.comeuropa.eu This technique analyzes the vapor phase above a sample, which is particularly advantageous for volatile analytes like this compound. europa.eu

The selection of the GC column is critical for achieving good separation. A common choice for general volatile analysis is a non-polar or mid-polar column, such as those with a poly(5% diphenyl/95% dimethylsiloxane) stationary phase. superchroma.com.tw Temperature programming, where the column temperature is gradually increased, is essential for separating compounds with a wide range of boiling points. oiv.inteurl-pc.eu

Liquid Chromatography (LC) for Separation of Complex Mixtures

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers an alternative for analyzing less volatile or thermally sensitive compounds. mdpi.comsielc.com While direct analysis of this compound by LC might be less common than GC, it can be valuable for complex matrices where sample cleanup is challenging. nih.gov

In LC, separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. sielc.com Reversed-phase chromatography, with a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a widely used mode. sielc.comscholaris.ca For compounds that are not readily detected by standard UV-Vis detectors, derivatization may be necessary to enhance their detectability. nih.gov

Hyphenated Techniques (GC-MS, LC-MS/MS) for Identification and Quantification

For unambiguous identification and precise quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

GC-MS combines the separation power of GC with the highly specific detection capabilities of MS. nih.govnih.govmdpi.com As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for the compound. nih.gov This allows for confident identification of this compound, even in the presence of co-eluting substances. researchgate.net GC-MS is a well-established method for the analysis of volatile and semi-volatile organic compounds in various matrices. free.fr

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) provides even greater selectivity and sensitivity. nih.govnih.gov This technique involves two stages of mass analysis. The first stage selects the molecular ion of the target analyte, which is then fragmented. The second stage analyzes these specific fragment ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection, making it ideal for trace-level quantification in complex biological or environmental samples. researchgate.net

Sample Preparation and Extraction Methodologies (e.g., Solid-Phase Microextraction)

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest before chromatographic analysis. free.fr Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient technique that is well-suited for extracting volatile and semi-volatile compounds like this compound from various samples. nih.govnih.govinnoteg-instruments.com

In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. sigmaaldrich.com The analytes partition onto the fiber, which is then directly inserted into the GC injector for thermal desorption and analysis. superchroma.com.tw The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. innoteg-instruments.comsigmaaldrich.com For ketones, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. embrapa.br

Table 1: Common SPME Fiber Coatings and Their Applications

Fiber CoatingPolarityTypical Analytes
Polydimethylsiloxane (PDMS)Non-polarVolatile, non-polar compounds
Polyacrylate (PA)PolarPolar, semi-volatile compounds
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)BipolarWide range of volatile compounds
Carboxen/Polydimethylsiloxane (CAR/PDMS)BipolarVery volatile compounds, gases

Development of Specific Derivatization Methods for Enhanced Detection

For ketones like this compound, derivatization can be employed to improve their chromatographic behavior and enhance detection sensitivity, particularly in GC analysis. researchgate.netresearchgate.net Derivatization involves a chemical reaction to convert the analyte into a derivative with more favorable properties for analysis.

A common derivatization reagent for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com PFBHA reacts with the carbonyl group of the ketone to form an oxime derivative. sigmaaldrich.com These derivatives are more volatile and can be detected with high sensitivity using an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization (NCI) mode. nih.gov This method offers advantages over other derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) as the PFBHA derivatives are thermally stable and the reaction is typically quantitative. sigmaaldrich.com Another reagent, O-benzylhydroxylamine, has also been used for the derivatization of ketones for LC-MS/MS analysis, showing good performance in terms of reaction time and isomeric separation. nih.gov

Validation of Analytical Procedures (e.g., sensitivity, selectivity, linearity, precision, accuracy)

Validation is a critical step to ensure that an analytical method is suitable for its intended purpose. pcdn.co The validation process involves evaluating several key performance characteristics:

Sensitivity: This is typically assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov For furan (B31954) and its derivatives, methods have been validated with LODs in the low ng/g range. nih.govnih.gov

Selectivity: This is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. nih.gov Hyphenated techniques like GC-MS and LC-MS/MS offer high selectivity. nih.govnih.gov

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov Linearity is typically evaluated by analyzing a series of standards and is often expressed by the coefficient of determination (r²), which should ideally be close to 1. nih.gov

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). arabjchem.org

Accuracy: This is the closeness of the mean of a set of results to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. arabjchem.org Recoveries between 77.81% and 111.47% have been reported for furan analysis in various food matrices. nih.gov

Table 2: Key Validation Parameters for Analytical Methods

ParameterDescriptionAcceptance Criteria (Typical)
Sensitivity Limit of Detection (LOD) & Limit of Quantification (LOQ)Method dependent, as low as possible
Selectivity No significant interference at the analyte's retention timePeak purity and/or mass spectral confirmation
Linearity Proportionality of signal to concentrationr² > 0.99
Precision Repeatability and reproducibility (RSD%)< 15-20%
Accuracy Closeness to the true value (Recovery %)80-120%

Potential Research Applications Non Clinical Focus

Utility as a Synthetic Building Block in Complex Molecule Synthesis

The structure of 3-Methyl-1-(oxolan-2-yl)butan-2-one makes it a plausible candidate as a versatile building block in organic synthesis. The tetrahydrofuran (B95107) (THF) ring is a common heterocyclic motif in a vast array of natural products and biologically active compounds. wikipedia.orgnih.govchemistryviews.org Synthetic strategies to create substituted tetrahydrofurans are of great interest to the chemical community. nih.govacs.orgorganic-chemistry.org

Precursor for Novel Organic Materials

While specific research on this compound as a direct precursor for novel organic materials is not documented, the tetrahydrofuran moiety is integral to certain classes of polymers and plasticizers. Tetrahydrofuran itself is a key precursor to polytetramethylene ether glycol (PTMEG), a polymer used in the production of spandex fibers and polyurethanes. datahorizzonresearch.comeschemy.com Furthermore, certain derivatives of 2,5-di(hydroxymethyl)tetrahydrofuran have been investigated as components in fuel compositions and as plasticizers, with some being derivable from renewable resources like carbohydrates. google.com The presence of the ketone and the potential for functionalization of the tetrahydrofuran ring in this compound suggests its potential as a starting material for the synthesis of new polymers or material modifiers, although this remains a hypothetical application.

Intermediate in Total Synthesis of Natural Products (If Structural Analogs Exist)

The tetrahydrofuran ring is a prevalent feature in many marine natural products, including polyketides with promising biological activities. nih.govresearchgate.net The synthesis of these complex molecules often relies on the stereocontrolled construction of substituted tetrahydrofuran rings. nih.govnih.govacs.orgacs.org Methodologies such as the tandem Mukaiyama aldol-lactonization (TMAL) process and reductive cyclization of keto-β-lactones have been developed to synthesize substituted tetrahydrofurans. nih.govacs.org While no natural products containing the precise this compound skeleton are prominently reported, its structure represents a substituted tetrahydrofuran that could potentially be elaborated into more complex natural product analogs. For instance, the synthesis of the tetrahydrofuran fragment of colopsinol B has been demonstrated through a cascade process involving a γ-ketoaldehyde. nih.gov The ketone functionality in this compound offers a handle for further chemical transformations, making it a theoretically useful, albeit unproven, intermediate.

Investigation of Chemical Interactions with Biological Macromolecules (e.g., enzymes, receptors) for mechanistic understanding, not therapeutic outcome

The interaction of small molecules with biological macromolecules is fundamental to understanding biological processes. Both the ketone and tetrahydrofuran functionalities of this compound suggest potential for such interactions, although specific studies on this compound are lacking.

Ketones are known to participate in various biological interactions. For example, certain ketones can act as ligands for G-protein-coupled receptors (GPCRs), and their interaction dynamics with biological macromolecules are a subject of study. scbt.comasm.org The carbonyl group of a ketone can form hydrogen bonds, which are crucial for the binding of a molecule to a protein's active site. theexpertta.com The interaction of ketones with model membranes has also been investigated, revealing that they can affect membrane fluidity and order. researchgate.net

The tetrahydrofuran ring is a component of many biologically active molecules, including some that interact with enzymes and receptors. perfumerflavorist.combeilstein-journals.org The oxygen atom in the ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to a biological target. theexpertta.com

Given these general principles, this compound could be used as a tool compound to probe the binding pockets of enzymes or receptors that recognize either ketone or cyclic ether moieties. Such studies would contribute to a mechanistic understanding of molecular recognition without a therapeutic goal.

Role in Flavor and Fragrance Chemistry (if relevant to its volatile properties, without sensory evaluations or consumer product focus)

Ketones are also a well-established class of flavor and fragrance compounds. researchgate.net Aliphatic monoketones, while generally of minor importance, do contribute to the aroma of many fruits and foods. scribd.com The combination of a ketone and a tetrahydrofuran ring in this compound suggests it is likely a volatile compound with potential relevance to flavor and fragrance chemistry. Its utility in this field would depend on its specific odor characteristics, which have not been publicly documented. It could serve as a reference compound in analytical studies of complex aromas or as a starting material for the synthesis of other potential fragrance molecules.

Environmental Research Context (e.g., as a degradation product or contaminant of emerging concern, focusing on analytical methods and environmental fate studies)

The environmental fate of cyclic ethers like tetrahydrofuran is a subject of research interest. researchgate.netbohrium.com Tetrahydrofuran itself is considered to be inherently biodegradable and has a low potential for bioaccumulation. bohrium.comresearchgate.net Studies have shown that some microorganisms, such as the filamentous fungus Graphium sp., can metabolize tetrahydrofuran, with γ-butyrolactone identified as a metabolite. nih.gov The removal of tetrahydrofuran in biological wastewater treatment systems has also been investigated. researchgate.net

While there is no specific information on this compound in an environmental context, its structure suggests it would be amenable to biodegradation. The ketone group could be a site for microbial reduction, and the ether linkage of the tetrahydrofuran ring could be cleaved by certain microorganisms. Research could focus on its biodegradability, its potential as a metabolite of other industrial compounds, or its detection in environmental samples using advanced analytical techniques like chromatography-mass spectrometry. The development of analytical methods for its quantification would be a necessary first step for any environmental fate studies. thegoodscentscompany.com

Application in Materials Science Research (e.g., as a monomer or component in polymer synthesis)

In materials science, tetrahydrofuran is a widely used solvent for polymers like PVC and is a key monomer for the synthesis of PTMEG. wikipedia.orgeschemy.com The potential for creating bio-based tetrahydrofuran has also been a focus of research to develop more sustainable chemical production methods. datahorizzonresearch.com Furthermore, tetrahydrofuran derivatives have been patented for use as plasticizers, indicating their utility in modifying the properties of polymers. google.com

The structure of this compound, with its reactive ketone group and stable cyclic ether, presents possibilities for its use in materials science. The ketone functionality could be a site for polymerization reactions or for grafting the molecule onto existing polymer chains to modify their properties. While there is no current research demonstrating its use as a monomer or polymer component, its potential in this area warrants investigation. It could theoretically be used to introduce the flexible tetrahydrofuran moiety and a polar ketone group into a polymer backbone, which could influence properties such as solubility, thermal stability, and adhesion.

Future Directions and Emerging Research Avenues for 3 Methyl 1 Oxolan 2 Yl Butan 2 One

The compound 3-Methyl-1-(oxolan-2-yl)butan-2-one, a ketone featuring a substituted tetrahydrofuran (B95107) (oxolane) ring, represents a class of molecules with significant potential for further scientific exploration. While direct research on this specific compound is limited, its structural motifs—an α-substituted ketone and a cyclic ether—are cornerstones of organic chemistry. Future research is poised to unlock new reactions, develop more sustainable production methods, and apply advanced computational tools to predict its behavior and guide the discovery of new applications.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm) and oxolane protons (δ 3.5–4.0 ppm) .
    • ¹³C NMR : Carbonyl carbon (δ ~210 ppm) and oxolane carbons (δ 70–80 ppm) confirm connectivity .
  • Mass Spectrometry : Predicted collision cross-sections (CCS) via ion mobility-MS differentiate isomers (e.g., 137.5 Ų for [M+H]⁺) .

How can researchers address contradictions in reported bioactivity data for this compound analogs?

Advanced Research Question
Strategies :

  • Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target specificity assays : Use CRISPR-edited cell lines to confirm enzyme inhibition (e.g., trypanothione reductase) versus off-target effects .
  • Meta-analysis : Cross-reference bioactivity datasets from PubChem and ECHA to identify outliers or solvent artifacts .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles mitigate dermal/ocular exposure .
  • Storage : Keep in airtight containers under nitrogen to avoid oxidation; store at 2–8°C for long-term stability .

What role does the oxolane ring play in modulating the compound’s solubility and reactivity?

Advanced Research Question

  • Solubility : The oxolane ring enhances hydrophilicity (logP ~1.2) compared to non-cyclic analogs (logP ~2.5) .
  • Reactivity : Ring strain (~5 kcal/mol) facilitates ring-opening under acidic conditions, forming diols or esters .
    Experimental validation : Compare hydrolysis rates of cyclic vs. acyclic analogs using HPLC kinetics .

How can researchers optimize enantioselective synthesis of this compound?

Advanced Research Question

  • Chiral catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric induction in ketone alkylation .
  • Chromatography : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers (α > 1.2) .
  • Circular Dichroism (CD) : Monitor optical purity post-synthesis .

What are the limitations of current stability studies for this compound under varying pH conditions?

Advanced Research Question

  • Degradation pathways : Acidic conditions (pH < 3) hydrolyze the oxolane ring, while alkaline conditions (pH > 10) degrade the ketone .
  • Analytical gaps : LC-MS may miss transient intermediates; use stopped-flow NMR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.